Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride
CAS No.: 1607016-34-1
Cat. No.: VC2867731
Molecular Formula: C11H16ClNO4
Molecular Weight: 261.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1607016-34-1 |
|---|---|
| Molecular Formula | C11H16ClNO4 |
| Molecular Weight | 261.7 g/mol |
| IUPAC Name | methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO4.ClH/c1-14-7-4-5-8(9(6-7)15-2)10(12)11(13)16-3;/h4-6,10H,12H2,1-3H3;1H |
| Standard InChI Key | UFHFDSXVNNQTQO-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C(C(=O)OC)N)OC.Cl |
| Canonical SMILES | COC1=CC(=C(C=C1)C(C(=O)OC)N)OC.Cl |
Introduction
Chemical Properties and Structure
Basic Information
Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride is a phenylacetate derivative characterized by amino and methoxy groups on the phenyl ring. It has garnered attention in chemical and pharmaceutical research due to its distinct structural features and potential biological activities.
Table 1: Physical and Chemical Properties
Structural Characteristics
The compound features a phenylacetate backbone with two methoxy groups positioned at the 2 and 4 positions on the phenyl ring. Its structure includes an amino group at the alpha position to the ester functionality, with the compound existing in the hydrochloride salt form .
Table 2: Structural Identifiers
| Identifier Type | Value |
|---|---|
| SMILES | COC1=CC(=C(C=C1)C(C(=O)OC)N)OC |
| InChI | InChI=1S/C11H15NO4/c1-14-7-4-5-8(9(6-7)15-2)10(12)11(13)16-3/h4-6,10H,12H2,1-3H3 |
| InChIKey | YGIBRNUUKOXIKP-UHFFFAOYSA-N |
Spectroscopic Properties
The compound's structural characteristics can be further elucidated through various spectroscopic techniques. Mass spectrometry data reveals distinctive fragmentation patterns that assist in its identification and purity assessment.
Table 3: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 226.10739 | 149.0 |
| [M+Na]+ | 248.08933 | 159.2 |
| [M+NH4]+ | 243.13393 | 155.4 |
| [M+K]+ | 264.06327 | 155.3 |
| [M-H]- | 224.09283 | 149.7 |
| [M+Na-2H]- | 246.07478 | 153.3 |
| [M]+ | 225.09956 | 150.3 |
| [M]- | 225.10066 | 150.3 |
Synthesis Methods
Reaction Conditions
The synthesis reactions are often conducted under reflux conditions in solvents such as methanol or ethanol. These controlled conditions ensure optimal reaction rates and product yields. The specific reaction parameters may vary depending on the scale and desired purity of the final product.
Industrial Production Methods
Mechanism of Action and Biological Activity
Molecular Interactions
The biological activity of Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride stems from its ability to interact with specific molecular targets within biological systems. The compound's mechanism of action involves several key interactions:
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The amino group can form hydrogen bonds with enzymes or receptors
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The methoxy groups contribute to hydrophobic interactions within biological environments
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These structural features enable the compound to modulate enzyme activity or alter signal transduction pathways within cells
Research Applications
Applications in Medicinal Chemistry
Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride finds significant applications in medicinal chemistry research. Its unique structural features make it valuable for:
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Structure-activity relationship studies
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Development of novel therapeutic agents
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Investigation of biochemical pathways relevant to disease states
Pharmaceutical Research
In pharmaceutical research, the compound serves as:
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A building block for synthesizing more complex bioactive molecules
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A scaffold for developing novel drug candidates
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A tool for studying drug-receptor interactions
Specific Research Areas
The compound has demonstrated particular value in research focused on:
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Antimicrobial agents development
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Cancer research and the development of potential anticancer therapies
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Enzyme inhibition studies
Current Research Status
Future Research Directions
Ongoing research continues to explore the full potential of this compound. Future studies may focus on:
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Optimization of synthesis methods to improve yield and purity
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Detailed investigation of structure-activity relationships
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Development of derivatives with enhanced biological activities
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Exploration of additional therapeutic applications
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